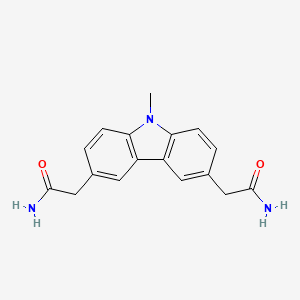
2,2'-(9-methyl-9H-carbazole-3,6-diyl)diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-(9-methyl-9H-carbazole-3,6-diyl)diacetamide, commonly known as MCDAA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MCDAA is a derivative of carbazole, a heterocyclic aromatic compound with a wide range of biological activities.
Mechanism of Action
The mechanism of action of MCDAA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. In cancer cells, MCDAA has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of anti-apoptotic proteins. In viral infections, MCDAA has been shown to inhibit viral replication by targeting viral RNA polymerase and helicase enzymes.
Biochemical and Physiological Effects:
MCDAA has been shown to exhibit a wide range of biochemical and physiological effects, depending on the specific application and dosage. In cancer cells, MCDAA has been shown to induce DNA damage and oxidative stress, leading to cell death. In viral infections, MCDAA has been shown to inhibit viral replication and reduce viral load in infected cells. In organic electronics, MCDAA has been shown to exhibit high hole mobility and good charge transport properties, leading to improved device performance.
Advantages and Limitations for Lab Experiments
MCDAA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, MCDAA also has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain applications. Additionally, MCDAA can be toxic at high doses, which can limit its use in some experiments.
Future Directions
There are several future directions for research on MCDAA. In medicinal chemistry, further studies are needed to elucidate the mechanism of action and optimize the structure-activity relationship of MCDAA derivatives for improved anticancer, antiviral, and antibacterial activities. In materials science, further studies are needed to explore the potential of MCDAA as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties. In organic electronics, further studies are needed to optimize the device performance of OLEDs and OSCs using MCDAA as a hole-transporting material.
Synthesis Methods
MCDAA can be synthesized through a multi-step process involving the reaction of 9-methylcarbazole with acetic anhydride and acetic acid in the presence of a catalyst. The resulting product is purified through column chromatography to obtain MCDAA in high purity.
Scientific Research Applications
MCDAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, MCDAA has been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, MCDAA has been used as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties. In organic electronics, MCDAA has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
properties
IUPAC Name |
2-[6-(2-amino-2-oxoethyl)-9-methylcarbazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20-14-4-2-10(8-16(18)21)6-12(14)13-7-11(9-17(19)22)3-5-15(13)20/h2-7H,8-9H2,1H3,(H2,18,21)(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUHSXRGUODGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CC(=O)N)C3=C1C=CC(=C3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(9-methyl-9H-carbazole-3,6-diyl)diacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cycloheptylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5755486.png)
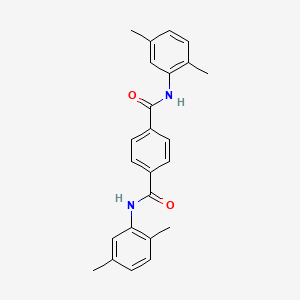
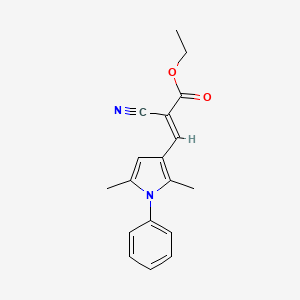
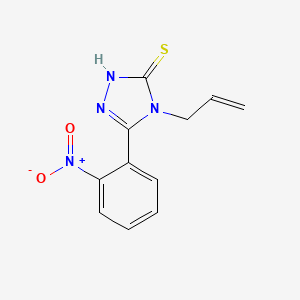


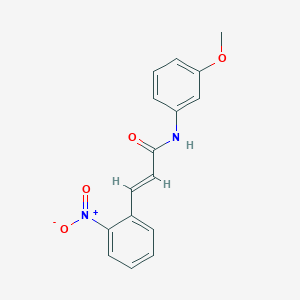
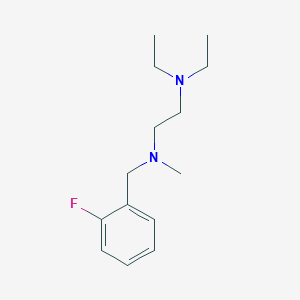


![N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5755544.png)
![2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5755546.png)
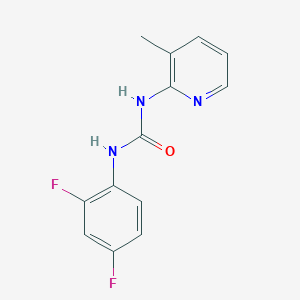
![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)